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Compound of Interest

2-Chloro-2,3,3,3-

Compound Name:

tetrafluoropropanoyl chloride
CAS No.: 6066-46-2
Cat. No.: B1304055

Get Quote

\ J

Chemical Class: Perhalogenated Acyl Chlorides | CAS: 6066-46-2 Core Utility: Non-enolizable
Fluorinated Building Block for Medicinal Chemistry

Executive Summary & Chemical Identity

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride (CTFPC) is a specialized fluorinated
intermediate used primarily to introduce the highly lipophilic, metabolically stable 1-chloro-
1,2,2,2-tetrafluoroethyl motif into pharmaceutical and agrochemical scaffolds.

Unlike typical acyl chlorides, CTFPC possesses a quaternary

-carbon. The absence of

-hydrogens renders it non-enolizable, eliminating the competing ketene-formation pathways
often seen in base-catalyzed acylation reactions. This structural feature allows for cleaner
nucleophilic substitutions with sterically hindered amines and alcohols.

Physiochemical Profile
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Property Value | Description Note

Formula

Molecular Weight 198.93 g/mol High halogen density

Structure Quaternary chiral center at C2

Physical State Volatile Liquid Fuming in moist air

Boiling Point 5055 °C (Est) Highly volatile; handle with
cold traps

Density >1.5 g/mL Denser than water

Solubility Reacts with water Soluble in DCM, THF, Toluene

Synthetic Production & Purification

High-purity CTFPC is rarely found in bulk catalog stock due to its hydrolytic instability. It is best
synthesized in situ or immediately prior to use from its corresponding acid precursor.

Precursor Synthesis (Upstream)

The industrial route typically begins with the oxidation of hydrochlorofluoroolefins (HCFOs),
specifically 2-chloro-3,3,3-trifluoropropene (HCFC-1233xf), a common refrigerant intermediate.

Laboratory Scale Synthesis Protocol

Objective: Conversion of 2-chloro-2,3,3,3-tetrafluoropropanoic acid (CAS 6189-02-2) to
CTFPC.

Reagents:
e Precursor: 2-chloro-2,3,3,3-tetrafluoropropanoic acid (1.0 eq)
¢ Chlorinating Agent: Thionyl Chloride (

) (1.5 eq) or Oxalyl Chloride ((

)
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e Catalyst: DMF (anhydrous, 1-2 mol%)
Step-by-Step Methodology:
e Setup: Equip a 3-neck round-bottom flask with a reflux condenser,

inlet, and a caustic scrubber (NaOH trap) to neutralize evolved

and

» Addition: Charge the flask with the fluorinated acid. Add catalytic DMF.
e Chlorination: Add

dropwise at room temperature. The reaction is endothermic but gas evolution (
) requires controlled addition.

o Reflux: Heat the mixture to 60°C for 2—4 hours. Monitor reaction progress via
-NMR (Shift of the
signal indicates conversion from -COOH to -COCI).

« |solation: Perform fractional distillation directly from the reaction vessel. Collect the fraction
boiling between 50-55°C.

o Critical Note: Do not use aqueous workup. The product hydrolyzes instantly.

Synthesis Workflow Diagram

HCFC-1233xf Step 1 Oxidation Yields Precursor _ | 2-Cl-2,3,3,3-tetrafluoro- p2: ivati Chlorination Purification Fractional Distillation Final Reagent CTFPC
(Alkene Precursor) ) (KMnO4/Naloa) propanoic acid (SOCI2 + DMF) (Anhydrous) (Acid Chloride)

Click to download full resolution via product page

Caption: Linear synthesis workflow from alkene feedstock to purified acyl chloride.
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Reactivity & Mechanistic Pathways

CTFPC is distinct from standard alkyl acid chlorides due to the inductive effect of the
perfluorinated tail and the steric bulk of the quaternary center.

Electrophilicity & Substitution

The electron-withdrawing nature of the

and
substituents creates an intensely electrophilic carbonyl carbon. However, the bulky
substitution at the
-position imposes steric constraints.
e Reaction Type:
(Addition-Elimination).

 Kinetic Profile: Reacts rapidly with primary amines/alcohols but requires forcing conditions
(heat/catalyst) for hindered nucleophiles.

The "Non-Enolizable" Advantage

In standard acid chlorides (e.g., propionyl chloride), base-catalyzed reactions can lead to
ketene intermediates (

), resulting in dimerization or racemization.

e CTFPC Mechanism: Because C2 is quaternary (
), no
-proton exists.

o Result: Elimination to ketene is impossible. This preserves the chiral integrity of the C2
center during acylation reactions.

Reaction Network Diagram
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Caption: Primary reactivity pathways. Note the irreversible hydrolysis pathway (Red).

Applications in Drug Development

The

moiety serves as a powerful bioisostere in medicinal chemistry.

Metabolic Stability

Replacing a standard isopropyl or ethyl group with the tetrafluoropropyl group significantly
blocks metabolic oxidation (P450 metabolism). The C-F bonds are chemically inert, and the
absence of

-hydrogens prevents oxidative dealkylation.

Lipophilicity Modulation

The high fluorine content increases the LogP of the target molecule, enhancing membrane
permeability. This is critical for CNS-targeting drugs where blood-brain barrier penetration is
required.
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Chiral Building Block

Because C2 is chiral, CTFPC can be used to synthesize enantiopure drugs.

» Note: While the acid chloride racemizes slowly, the precursor acid can be resolved.
Stereoselective synthesis usually employs the enantiopure acid converted to the chloride
immediately before coupling.

Handling, Safety, & Stability Protocols

Hazard Class: Corrosive (Skin/Eye), Lachrymator, Water-Reactive.

The Hydrolysis Hazard (HF Generation)

Unlike standard acid chlorides which release only HCI upon hydrolysis, CTFPC can release
Hydrogen Fluoride (HF) if the fluorinated backbone degrades under uncontrolled exothermic
hydrolysis.

e Protocol: Always have Calcium Gluconate gel available in the lab (HF antidote).

Storage Conditions

e Atmosphere: Store under positive pressure Argon or Nitrogen.
o Temperature: Refrigerate (2—8°C).

o Container: Teflon (PTFE) or glass with PTFE liners. Avoid metal seals which may corrode.

Waste Disposal

Quench excess CTFPC by slow addition to a stirred solution of saturated Sodium Bicarbonate (

) in ice. Do not add water directly to the neat chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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